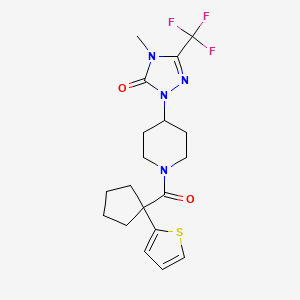

Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1955506-69-0 . It has a molecular weight of 262.31 . The IUPAC name for this compound is “methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate” and its InChI code is 1S/C15H18O4/c1-11(16)15(14(17)18-2)8-13(9-15)19-10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 .

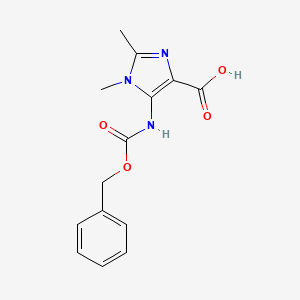

Molecular Structure Analysis

The molecular structure of “Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate” can be represented by its InChI code: 1S/C15H18O4/c1-11(16)15(14(17)18-2)8-13(9-15)19-10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis

“Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the search results.科学的研究の応用

Synthesis and Structural Analysis

Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate serves as a foundational compound in the stereodivergent synthesis of bis(cyclobutane) β-dipeptides. These unique β-amino acid oligomers, featuring two directly linked cyclobutane residues, represent the first of their kind. The synthesis process leverages enantiomeric and diastereomeric β-amino acids, demonstrating the compound's role in pioneering new peptide structures (Izquierdo et al., 2002).

Photocatalysis and Cycloaddition Reactions

This compound is instrumental in photocatalytic processes and cycloaddition reactions. For instance, flavin derivatives, activated by visible light, enable efficient cyclobutane ring formation through intramolecular [2+2] cycloadditions. This application underscores the compound's utility in generating complex molecular architectures via energy transfer mechanisms (Mojr et al., 2015).

Contribution to Organic Synthesis Techniques

Furthermore, the compound's derivatives are pivotal in enhancing organic synthesis methodologies. For example, the cyclopentyl methyl ether–NH4X system, utilizing methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate, offers an environmentally benign and efficient approach to acetalization reactions. This novel solvent/catalyst system highlights the compound's role in developing sustainable synthetic strategies (Azzena et al., 2015).

Advanced Material and Drug Development

Its utility extends to the synthesis of deuterium-labeled derivatives for advanced materials and drug development. Continuous photo flow chemistry enables the scalable production of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for biologically active compounds and materials science, demonstrating the compound's versatility in chemical synthesis (Yamashita et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

methyl 1-acetyl-3-phenylmethoxycyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-11(16)15(14(17)18-2)8-13(9-15)19-10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVPOPZDVJEPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2741328.png)

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate](/img/structure/B2741330.png)

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)

![1,3-Diazaspiro[4.11]hexadecane-2,4-dione](/img/structure/B2741336.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2741342.png)